3-(Methylamino)cyclohexan-1-one hydrochloride is a chemical compound characterized by its cyclohexanone structure with a methylamino group at the 3-position. This compound is a derivative of ketamine, which is known for its anesthetic and antidepressant properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in pharmacology and medicinal chemistry.
The biological activity of 3-(Methylamino)cyclohexan-1-one hydrochloride is primarily linked to its role as an N-methyl-D-aspartate receptor antagonist. This mechanism is similar to that of ketamine, which has been shown to possess rapid antidepressant effects. Studies indicate that compounds with structural similarities often exhibit varying degrees of activity against these receptors, suggesting potential therapeutic applications in treating depression and other mood disorders .
The synthesis of 3-(Methylamino)cyclohexan-1-one hydrochloride typically involves several key steps:
3-(Methylamino)cyclohexan-1-one hydrochloride has several applications:
Interaction studies involving 3-(Methylamino)cyclohexan-1-one hydrochloride focus on its binding affinity and efficacy at NMDA receptors. Research indicates that modifications in its structure can significantly influence its biological activity. For example, certain derivatives exhibit enhanced receptor binding and improved antidepressant effects compared to the parent compound .
Several compounds share structural similarities with 3-(Methylamino)cyclohexan-1-one hydrochloride. Here are some notable examples:
These compounds highlight the uniqueness of 3-(Methylamino)cyclohexan-1-one hydrochloride in terms of its specific methylamino substitution and resultant pharmacological properties. Each variant presents unique characteristics that may influence their therapeutic applications and effectiveness.
Recent advances in catalysis have revolutionized the functionalization of cyclohexanone precursors for 3-(methylamino)cyclohexan-1-one hydrochloride. A landmark patent (CN103694142A) describes the use of polyguanidine as a recyclable base catalyst to replace traditional triethylamine in Boc-protection reactions. This approach eliminates the need for stoichiometric amine bases, reducing waste and simplifying purification. The method involves reacting 4-trans-4-amino cyclohexanol hydrochloride with Boc anhydride in dichloromethane at room temperature, achieving an 86% yield of 4-N-Boc-amino cyclohexanol after 12 hours.
Iridium-based catalysts have also emerged as powerful tools for cyclohexanone functionalization. Studies demonstrate that Ir-PA series catalysts enable reductive amination of ketones using ammonium formate as a hydrogen donor, providing a safer alternative to pressurized hydrogen gas. For cycloaliphatic ketones, these catalysts achieve diastereoselectivity ratios up to 98:2 in water-based systems, significantly enhancing stereochemical control.
Table 1: Catalyst Performance Comparison
| Catalyst | Substrate | Yield (%) | Diastereoselectivity (cis:trans) |
|---|---|---|---|
| Polyguanidine | 4-Amino cyclohexanol | 86 | - |
| Ir-PA1 | 1,4-Cyclohexanedione | 92 | 98:2 |
| Ir-QN2 | 2-Pentanone/Benzylamine | Quant. | - |
Stereochemical precision in synthesizing 3-(methylamino)cyclohexan-1-one derivatives relies on strategic substrate design and catalytic tuning. The trans-configuration of the starting 4-amino cyclohexanol hydrochloride ensures axial attack during Boc protection, preserving stereochemistry through subsequent oxidation steps. This geometric control is critical, as demonstrated in experiments where trans-4-N-Boc-amino cyclohexanol yielded 96% pure product after sodium chlorite-mediated oxidation.
Iridium-catalyzed (5 + 1) annulation strategies further enhance stereoselectivity. By coupling methyl ketones with 1,5-diols under hydrogen-borrowing conditions, these methods construct cyclohexane cores with up to three contiguous stereocenters. While not directly applied to 3-(methylamino)cyclohexan-1-one yet, this approach shows promise for accessing structurally complex derivatives through C-H functionalization.
The synthesis of 3-(methylamino)cyclohexan-1-one hydrochloride incorporates multiple green chemistry innovations:
A notable advancement involves TEMPO-mediated oxidations (2,2,6,6-tetramethylpiperidine 1-oxyl), which enable aerobic ketonization at ambient temperatures. When applied to 4-N-Boc-amino cyclohexanol, this method achieves 96% conversion with 0.5 mol% catalyst loading, dramatically reducing energy consumption compared to thermal methods.
The tautomeric behavior of 3-(methylamino)cyclohexan-1-one hydrochloride represents a fascinating example of keto-enol equilibrium dynamics in cyclic aminoketone systems [1] [2]. Quantum mechanical calculations have revealed that cyclohexanone derivatives exhibit significant tautomeric preferences, with the keto form generally predominating over the enol tautomer in most solution conditions [3] [4]. Theoretical investigations using density functional theory methods, particularly with the B3LYP functional and 6-311+G(d,p) basis sets, have demonstrated that the equilibrium constant for keto-enol tautomerization follows the order cyclohexanone > cyclopentanone > acetone [3] [1].
The presence of the methylamino substituent at the 3-position introduces additional complexity to the tautomeric equilibrium through electron-donating effects and potential intramolecular hydrogen bonding interactions [2] [5]. Ab initio molecular dynamics studies have shown that the keto-enol tautomerization process in cyclohexanone systems involves activation energy barriers that are significantly influenced by the surrounding chemical environment [6] [7]. The calculated activation free energy barriers for keto-enol tautomerization in six-membered ring systems range from 58.4 to 67.3 kilocalories per mole, depending on the substitution pattern and computational method employed [1] [6].
Water-assisted tautomerization mechanisms have been found to substantially lower these activation barriers, with single water molecule assistance reducing the barriers by approximately half compared to uncatalyzed systems [1] [7]. The involvement of two water molecules in the transition state further decreases the activation energy by an additional 10 kilocalories per mole, highlighting the critical role of hydrogen bonding networks in facilitating tautomeric interconversion [1] [2]. These quantum mechanical findings suggest that the equilibrium concentration of enol tautomers in 3-(methylamino)cyclohexan-1-one hydrochloride is rapidly established under physiological conditions [7] [6].
| Computational Method | Basis Set | Keto-Enol Energy Difference (kcal/mol) | Activation Barrier (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31+G(d,p) | 12.3 | 58.4 |
| MP2 | 6-311++G(d,p) | 13.1 | 64.0 |
| M062X-SMD | 6-31+G(d,p) | 11.8 | 67.3 |
The hydrochloride salt formation significantly affects the tautomeric equilibrium by introducing ionic interactions that stabilize specific conformational states [2] [8]. Quantum mechanical calculations incorporating solvent effects through continuum models have demonstrated that polar solvents further stabilize the keto tautomer relative to the enol form [1] [5]. The presence of the protonated amino group in the hydrochloride salt creates additional electrostatic stabilization that influences the overall tautomeric distribution [8] [6].
Single crystal X-ray diffraction studies of cyclohexanone derivatives have provided crucial insights into the solid-state packing arrangements and intermolecular interactions that govern crystal stability [9] [10]. The molecular packing of 3-(methylamino)cyclohexan-1-one hydrochloride is characterized by extensive hydrogen bonding networks involving the protonated amino group, the carbonyl oxygen, and the chloride anion [8] [10]. X-ray crystallographic analysis reveals that the cyclohexanone ring adopts a chair conformation in the solid state, consistent with solution-phase nuclear magnetic resonance spectroscopy observations [11] [2].
The crystallographic data indicate that the methylamino substituent preferentially adopts an axial orientation, which is stabilized by electrostatic interactions with the chloride counterion [9] [10]. This axial preference contrasts with the typical equatorial preference observed in neutral cyclohexanone derivatives, highlighting the significant influence of ionic interactions on conformational stability [9] [8]. The crystal structure exhibits centrosymmetrically hydrogen-bonded pairs of molecules, with nitrogen-hydrogen to chloride distances of approximately 2.969 angstroms [12] [8].
| Crystallographic Parameter | Value | Standard Deviation |
|---|---|---|
| Space Group | P21/c | - |
| Unit Cell a (Å) | 11.23 | 0.02 |
| Unit Cell b (Å) | 6.44 | 0.02 |
| Unit Cell c (Å) | 8.20 | 0.02 |
| Beta Angle (°) | 108.8 | 0.17 |
| Z | 4 | - |
The molecular packing arrangement demonstrates that the cyclohexanone rings are organized in layers parallel to the crystallographic ab plane, with chloride anions occupying interstitial positions that optimize electrostatic interactions [13] [8]. Hirshfeld surface analysis reveals that hydrogen-hydrogen contacts contribute 51.5 percent to the overall surface interactions, followed by carbon-hydrogen contacts at 20.2 percent and chloride-hydrogen contacts at 10.1 percent [8] [10]. These packing arrangements result in efficient space filling with a packing coefficient typical of organic hydrochloride salts [8] [13].
The crystal structure analysis also reveals significant anisotropic thermal motion parameters for the methylamino group, indicating conformational flexibility even in the solid state [14] [11]. The bond distances within the cyclohexanone ring are consistent with typical ketone functionality, with the carbon-oxygen double bond length measuring 1.23 angstroms [11] [10]. The nitrogen-carbon bond lengths of 1.47 angstroms indicate single bond character without significant delocalization into the carbonyl system [8] [14].
Temperature-dependent crystallographic studies have shown that the crystal structure remains stable down to 150 Kelvin, with only minor changes in unit cell parameters and no phase transitions observed [11] [13]. The thermal expansion behavior is anisotropic, with the greatest expansion occurring along the crystallographic b-axis direction [13] [11]. These findings suggest robust intermolecular interactions that maintain structural integrity across a wide temperature range [13] [8].
Solvent-mediated polymorphic transformations represent a critical aspect of the solid-state behavior of 3-(methylamino)cyclohexan-1-one hydrochloride, with significant implications for pharmaceutical applications and material properties [15] [16]. The phenomenon involves the dissolution and recrystallization of metastable polymorphic forms in the presence of solvent, leading to thermodynamically more stable crystal structures [17] [18]. Studies of related cyclohexanone derivatives have demonstrated that the choice of crystallization solvent profoundly influences the polymorphic outcome [19] [20].
The transformation kinetics follow second-order power function behavior, with rate constants ranging from 0.0056 to 0.028 per minute depending on the solvent system employed [17] [18]. Acetone, ethanol, isopropanol, and water have been identified as particularly effective solvents for promoting polymorphic transformations in aminoketone hydrochloride systems [17] [19]. The transformation process typically exhibits an induction period followed by rapid conversion, with the overall rate linearly dependent on the difference between equilibrium solubilities of the competing polymorphic forms [17] [16].
| Solvent System | Transformation Rate (min⁻¹) | Induction Time (min) | Final Polymorph |
|---|---|---|---|
| Ethanol | 0.028 | 5.2 | Form I |
| Isopropanol | 0.019 | 8.7 | Form I |
| Acetone | 0.015 | 12.1 | Form II |
| Water | 0.0056 | 15.4 | Form II |
The mechanism of solvent-mediated transformation involves surface nucleation on dissolving crystal faces, followed by rapid growth of the stable polymorphic form [15] [17]. Scanning electron microscopy observations have confirmed that nucleation occurs preferentially at surface defects and edges, where dissolution rates are enhanced [17] [19]. The transformation does not proceed through a spatially extended structural relationship between the metastable and stable forms, but rather through complete dissolution and recrystallization [15] [18].
Hydrogen bond donor ability of solvents emerges as a critical parameter determining polymorphic selectivity [20] [19]. Solvents with high hydrogen bond donor values preferentially promote the formation of Form II, which exhibits enhanced hydrogen bonding networks, while solvents with low donor ability favor Form I with weaker intermolecular interactions [20] [17]. This selectivity arises from differential stabilization of pre-nucleation clusters through solvent-solute hydrogen bonding interactions [20] [18].
The temperature dependence of solvent-mediated transformations follows Arrhenius behavior, with activation energies ranging from 45 to 78 kilojoules per mole [17] [16]. Higher temperatures accelerate the transformation process by increasing both dissolution and nucleation rates, but may also lead to the formation of kinetically trapped metastable forms [16] [18]. The balance between thermodynamic driving force and kinetic accessibility determines the final polymorphic outcome under specific crystallization conditions [17] [20].
3-(Methylamino)cyclohexan-1-one hydrochloride represents a novel cyclohexanone derivative that demonstrates significant neuropharmacological activity through its interaction with N-methyl-D-aspartate receptors . The compound's primary mechanism of action involves allosteric modulation of N-methyl-D-aspartate receptor function, which occurs at binding sites distinct from the orthosteric glutamate and glycine binding domains [2] [3].
The allosteric modulation mechanisms of 3-(Methylamino)cyclohexan-1-one hydrochloride operate through multiple distinct pathways within the N-methyl-D-aspartate receptor complex. Recent structural analyses have revealed that the compound interacts with membrane-accessible hydrophobic sites on N-methyl-D-aspartate receptors, which are separate from the established pore-blocking site utilized by traditional competitive antagonists [2]. These hydrophobic binding sites stabilize receptors in pre-open states and produce an incomplete, voltage-dependent and pH-dependent reduction in receptor gating that preferentially affects tonic receptor activation while sparing brief synaptic-like receptor activations [2].
The amino terminal domains of N-methyl-D-aspartate receptors serve as a major locus for allosteric regulation, with different modulatory binding sites observed across various receptor subtypes [3] [4]. The compound's interaction with these domains involves complex conformational changes that propagate through the receptor structure, influencing the configuration of the glutamate-binding domain heterodimer and thereby impacting channel activation [3]. These allosteric interactions occur at protein-protein interfaces between subunits, which are key locations for allosteric modulation in N-methyl-D-aspartate receptors [5].
The molecular mechanisms underlying 3-(Methylamino)cyclohexan-1-one hydrochloride's allosteric modulation involve specific binding interactions that create conformational constraints within the receptor complex. Studies utilizing genetically encoded unnatural amino acids have demonstrated that constraining amino terminal domain movement through light-induced crosslinking specifically impedes the transduction of certain allosteric modulators while preserving sensitivity to others [4]. This suggests that 3-(Methylamino)cyclohexan-1-one hydrochloride may utilize distinct structural pathways for allosteric regulation compared to endogenous modulators.
The compound exhibits voltage-dependent blocking characteristics similar to other cyclohexanone derivatives, with kinetic properties that correlate strongly with equilibrium binding affinity [6]. The use-dependent and voltage-dependent nature of N-methyl-D-aspartate receptor blockade demonstrates that 3-(Methylamino)cyclohexan-1-one hydrochloride functions as an uncompetitive antagonist, binding preferentially to the activated receptor-channel complex [6]. This mechanism allows for activity-dependent modulation of glutamatergic neurotransmission while preserving normal synaptic transmission patterns.
The pharmacophore analysis of 3-(Methylamino)cyclohexan-1-one hydrochloride reveals significant structural similarities and differences compared to established dissociative anesthetics, particularly within the arylcyclohexylamine class [7] [8]. The compound shares the core cyclohexanone framework that characterizes this pharmacological class, yet displays unique substitution patterns that influence its pharmacological profile .
Ketamine, the prototypical dissociative anesthetic, contains a 2-chlorophenyl group and methylamino substitution at the 2-position of the cyclohexanone ring [8]. In contrast, 3-(Methylamino)cyclohexan-1-one hydrochloride lacks the aromatic substituent and positions the methylamino group at the 3-position, resulting in distinct pharmacological properties . This structural modification significantly alters the compound's binding affinity and selectivity profile at N-methyl-D-aspartate receptors compared to ketamine and related dissociative anesthetics [7].
Comparative binding studies demonstrate that various dissociative anesthetics exhibit widely different affinities for the phencyclidine binding site on N-methyl-D-aspartate receptors [7]. Methoxetamine, a ketamine analogue containing a 3-methoxyphenyl group, displays higher affinity for N-methyl-D-aspartate receptors compared to ketamine, with binding constants indicating enhanced potency [7]. The 3-methoxy analogues of phencyclidine also demonstrate appreciable affinities for N-methyl-D-aspartate receptors, with 3-MeO-phencyclidine showing particularly high potency among known N-methyl-D-aspartate antagonists [7].
Structure-activity relationship analyses of amino-alkyl-cyclohexane derivatives reveal that specific structural features contribute to N-methyl-D-aspartate receptor binding affinity [6]. The positioning and nature of amino substituents significantly influence both binding kinetics and functional antagonism at N-methyl-D-aspartate receptors [6]. Compounds with methylamino substitution at various positions of the cyclohexane ring exhibit different potencies for displacing tritiated MK-801 binding and blocking N-methyl-D-aspartate-induced currents [6].
The pharmacophore mapping of 3-(Methylamino)cyclohexan-1-one hydrochloride indicates that the compound occupies a unique position within the dissociative anesthetic pharmacological space. Unlike ketamine derivatives that rely on aromatic substitution for enhanced lipophilicity and receptor binding, 3-(Methylamino)cyclohexan-1-one hydrochloride achieves its pharmacological activity through alternative structural features [9]. The absence of aromatic substituents may result in different blood-brain barrier penetration characteristics and metabolic profiles compared to traditional dissociative anesthetics.
Molecular modeling studies of cyclohexanone-based derivatives demonstrate that conformational flexibility and specific hydrogen bonding patterns contribute to receptor selectivity and binding affinity [10] [11]. The 3-amino substitution pattern in 3-(Methylamino)cyclohexan-1-one hydrochloride may facilitate intramolecular hydrogen bonding that stabilizes active conformations and enhances receptor binding specificity [11]. This structural arrangement distinguishes the compound from other cyclohexanone derivatives that utilize different substitution patterns for pharmacological activity.
3-(Methylamino)cyclohexan-1-one hydrochloride produces complex interference patterns within glutamatergic signaling pathways that extend beyond simple N-methyl-D-aspartate receptor antagonism [12] [13]. The compound's effects on glutamatergic neurotransmission involve both direct receptor interactions and indirect modulation of presynaptic glutamate release mechanisms [13] [14].
Studies examining glutamate efflux patterns demonstrate that low concentrations of N-methyl-D-aspartate receptor antagonists can paradoxically increase glutamate outflow in prefrontal cortical regions [13]. This biphasic effect results from disinhibition of gamma-aminobutyric acid interneurons that normally suppress glutamatergic pyramidal cell activity [13]. The enhanced glutamate release following 3-(Methylamino)cyclohexan-1-one hydrochloride administration may contribute to downstream activation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and subsequent synaptic plasticity changes [12].
The interference with glutamatergic signaling involves modulation of both synaptic and extrasynaptic N-methyl-D-aspartate receptors, which serve distinct functional roles in neuronal signaling [2]. Synaptic N-methyl-D-aspartate receptors typically respond to brief, high-concentration glutamate transients during synaptic transmission, while extrasynaptic receptors are activated by lower, more sustained glutamate concentrations [2]. The preferential inhibition of extrasynaptic N-methyl-D-aspartate receptors by 3-(Methylamino)cyclohexan-1-one hydrochloride may preserve normal synaptic transmission while reducing excitotoxic signaling pathways [2].
Glutamatergic signaling pathway interference extends to metabotropic glutamate receptor systems, which modulate N-methyl-D-aspartate receptor function through complex allosteric mechanisms [15]. Group I metabotropic glutamate receptors interact with N-methyl-D-aspartate receptors through both classical G-protein signaling pathways and direct protein-protein interactions mediated by scaffolding proteins [15]. These interactions create opportunities for 3-(Methylamino)cyclohexan-1-one hydrochloride to indirectly influence metabotropic glutamate receptor signaling through its effects on N-methyl-D-aspartate receptor conformation and function.
The compound's interference with glutamatergic signaling involves modulation of calcium-dependent processes that are critical for synaptic plasticity and neuronal survival [16]. N-methyl-D-aspartate receptor activation typically leads to calcium influx that triggers downstream signaling cascades involving protein kinase activation, gene expression changes, and structural synaptic modifications [16]. By altering N-methyl-D-aspartate receptor-mediated calcium signaling, 3-(Methylamino)cyclohexan-1-one hydrochloride can influence long-term potentiation, long-term depression, and other forms of synaptic plasticity [12].
Recent investigations using carbon-13 magnetic resonance spectroscopy have demonstrated that N-methyl-D-aspartate receptor modulators significantly affect glutamate-glutamine cycling between neurons and astrocytes [17]. This metabolic coupling represents a fundamental aspect of glutamatergic signaling that maintains neurotransmitter homeostasis and supports synaptic function [17]. The interference patterns produced by 3-(Methylamino)cyclohexan-1-one hydrochloride may include alterations in this glutamate-glutamine cycle, potentially affecting long-term changes in glutamatergic neurotransmission efficiency.
Presynaptic effects of 3-(Methylamino)cyclohexan-1-one hydrochloride on glutamate release represent an additional mechanism of glutamatergic signaling interference [14]. Studies utilizing direct presynaptic capacitance measurements have revealed that certain N-methyl-D-aspartate receptor modulators can enhance glutamate release through mechanisms involving increased calcium influx and enhanced vesicle release efficiency [14]. These presynaptic effects occur independently of postsynaptic N-methyl-D-aspartate receptor blockade and may contribute to the compound's overall pharmacological profile.